dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a bicyclic heterocyclic compound featuring a cyclopenta[b]thiophene core fused to a cyclopentane ring. The molecule is substituted at position 2 with a 3-methoxybenzoylamino group and at positions 3 and 4 with methyl ester moieties. The dicarboxylate esters enhance solubility in organic solvents, making the compound suitable for synthetic modifications or pharmaceutical screening.
Properties
IUPAC Name |
dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-24-11-6-4-5-10(9-11)16(21)20-17-15(19(23)26-3)14-12(18(22)25-2)7-8-13(14)27-17/h4-6,9,12H,7-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVHBANWNVPFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (CAS Number: 302577-46-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C19H19NO6S
- Molar Mass : 389.42 g/mol
- IUPAC Name : this compound
The compound features a cyclopentathiophene core with methoxy and benzoyl substituents, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with microtubules. It has been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin, which disrupts the normal function of microtubules during cell division. This mechanism is similar to other known antimitotic agents.
Anticancer Properties
Research indicates that derivatives of the cyclopentathiophene scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 2.6 to 18 nM against different cancer cell lines, indicating potent inhibitory effects on cell proliferation.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MNNG/HOS (osteosarcoma) | < 50 |
| Other derivatives | Various (including HeLa) | 0.78 - 18 |
These findings suggest that modifications at specific positions on the cyclopentathiophene structure can enhance anticancer activity.
Structure-Activity Relationship (SAR)
A detailed analysis of SAR has revealed that:
- Methoxy Substituents : The positioning of methoxy groups significantly influences potency. For example, compounds with methoxy groups at the C-7 position showed enhanced activity.
- Amino Group Positioning : The placement of amino groups also plays a crucial role in determining biological efficacy. Compounds with amino groups at C-5 exhibited stronger antiproliferative effects compared to those without substitutions or with less favorable substitutions.
Case Studies
- In Vivo Studies : In murine models, compounds similar to dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene were tested for their ability to inhibit tumor growth. For instance, one study reported significant tumor size reduction in xenograft models when treated with a related compound at doses of 50 mg/kg , highlighting its potential for therapeutic use.
- Cell Cycle Analysis : Investigations into the effects on cell cycle progression showed that treated cells exhibited increased apoptosis markers and alterations in cell cycle distribution, indicating a mechanism involving induction of programmed cell death.
Scientific Research Applications
Antimicrobial Properties
Research indicates that dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values against specific pathogens demonstrated promising results, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Recent investigations have explored the anticancer properties of this compound:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Case Study : A study reported that derivatives of this compound showed cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range .
Applications in Drug Design
The unique structure of this compound positions it as a promising candidate in drug design:
- Targeting Microtubules : Similar compounds have been investigated for their ability to disrupt microtubule dynamics, making them potential candidates for anticancer therapies.
- Biodiagnostics : Its properties may also lend themselves to applications in biosensing technologies due to its electronic characteristics .
Material Science Applications
The compound's structural features allow for exploration in materials science:
- Conductivity-Based Sensors : Thiophene derivatives are known for their conductive properties and can be utilized in the development of organic electronic devices.
- Self-Assembled Structures : The ability to form self-organizing structures can be harnessed for creating advanced materials with specific functionalities .
Summary Table of Applications
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC values indicate effectiveness against various pathogens |
| Anticancer | Induction of apoptosis in cancer cells | Low micromolar IC50 values against breast cancer cell lines |
| Drug Design | Targeting microtubules | Potential for development as anticancer agents |
| Material Science | Organic electronics and biosensors | Conductive properties and self-assembly capabilities |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Cyclopenta[b]Thiophene Family
Compound 1: Dimethyl 2-{[(3-Methylphenoxy)Acetyl]Amino}-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3,4-Dicarboxylate ()
- Core Structure : Identical cyclopenta[b]thiophene-dicarboxylate backbone.
- Substituents: Position 2: [(3-Methylphenoxy)acetyl]amino group (electron-donating phenoxy moiety vs. electron-withdrawing benzoyl in the target compound). 3-Methylphenoxy introduces steric bulk and lipophilicity compared to the 3-methoxybenzoyl group.
- Molecular Weight : 403.45 g/mol.
- Key Differences: The phenoxyacetyl substituent may reduce polarity and alter binding affinity in biological systems compared to the benzoyl group .
Compound 2 : Dibenzo[d,d′]Benzo[1,2-b:4,3-b′]Dithiophene ()
- Core Structure : Larger fused dithiophene system with extended π-conjugation.
- Substituents: No ester or amide groups; simpler aromatic framework.
- Properties : Enhanced UV–vis absorption due to extended conjugation, making it suitable for optoelectronic applications. The target compound’s smaller core may limit such applications but improve synthetic accessibility .
Heterocyclic Dicarboxylate Derivatives
Compound 3: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine (a nitrogen-rich heterocycle).
- Substituents: 5,6-Diethyl dicarboxylates (vs. dimethyl in the target compound). 4-Nitrophenyl and cyano groups enhance electron deficiency.
- Properties : Melting point 243–245°C; yellow solid. The pyridine core and nitrophenyl group may confer stronger intermolecular interactions (e.g., dipole-dipole) compared to the thiophene-based target compound .
Comparative Data Table
Research Implications and Trends
- Synthetic Accessibility : The cyclopenta[b]thiophene core (target and Compound 1) is synthetically simpler than ’s dithiophene system, favoring scalable production.
- Applications : The target compound’s balance of conjugation and polar substituents may position it as a candidate for kinase inhibitors or organic semiconductors, whereas ’s compound is more suited for optoelectronics .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of cyclopenta[b]thiophene derivatives typically involves multi-step reactions. For example, a base structure could be synthesized via cyclocondensation using 1,4-dioxane as a solvent and benzoylisothiocyanate as a coupling agent, followed by purification via recrystallization . To optimize yields, employ Design of Experiments (DoE) methodologies, such as factorial designs, to test variables like temperature, solvent ratios, and catalyst loading. Statistical analysis of these parameters can identify critical factors and interactions, reducing experimental iterations .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s structure. For example, NMR can resolve signals for carbonyl groups (e.g., 170–190 ppm) and aromatic carbons (100–150 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms functional groups like ester (C=O at ~1700 cm) and amide (N–H at ~3300 cm) . Purity can be assessed via HPLC with UV detection, using a C18 column and acetonitrile/water gradient.
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (CHPs) for handling reactive intermediates. Use fume hoods for synthesis steps involving volatile solvents (e.g., 1,4-dioxane) and wear appropriate PPE (gloves, lab coats, goggles). Storage should adhere to stability data—e.g., refrigerated (4°C) under inert gas if the compound is moisture-sensitive. Pre-lab safety assessments and 100% compliance with safety exams are mandatory before experimental work .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways or stability under varying conditions?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction intermediates and transition states to identify energetically favorable pathways. Software like Gaussian or ORCA can simulate the compound’s stability under thermal or photolytic conditions. For example, compute bond dissociation energies to predict degradation hotspots. Pair computational results with experimental validation (e.g., accelerated stability testing at 40°C/75% RH) .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, reactivity)?
- Methodological Answer : Discrepancies in solubility or reactivity often arise from differences in experimental conditions (e.g., solvent polarity, pH). Use meta-analysis frameworks to compare datasets, applying multivariate regression to isolate variables. For solubility, conduct systematic studies using the shake-flask method across a pH range (2–12) and solvents (polar aprotic to non-polar). Validate results with differential scanning calorimetry (DSC) to detect polymorphic forms .
Q. How can this compound be integrated into advanced reactor designs for scalable synthesis?
- Methodological Answer : Continuous-flow reactors offer advantages for scaling cyclopenta[b]thiophene derivatives. Design a microreactor system with temperature-controlled zones and immobilized catalysts (e.g., Pd/C). Use computational fluid dynamics (CFD) to model residence time distribution and optimize mixing efficiency. Compare batch vs. flow yields and selectivity via LC-MS, adjusting parameters like flow rate (0.1–5 mL/min) and pressure (1–10 bar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
